Aminooxy-PEG1-azide
Overview
Description
Aminooxy-PEG1-azide is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It contains an aminooxy group and an azide group, making it a versatile reagent in click chemistry. The hydrophilic PEG spacer increases its solubility in aqueous media, which is beneficial for various biochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The aminooxy group can be introduced by reacting PEG with hydroxylamine derivatives, while the azide group can be introduced through nucleophilic substitution reactions using sodium azide .
Industrial Production Methods
In industrial settings, the production of Aminooxy-PEG1-azide involves large-scale chemical synthesis using automated reactors. The process typically includes purification steps such as chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Aminooxy-PEG1-azide undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the formation of a stable triazole linkage between the azide group and an alkyne group.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs without the need for a copper catalyst and involves the reaction of the azide group with strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).
Oxime formation: The aminooxy group reacts with aldehydes to form oxime bonds, which can be further reduced to hydroxylamine linkages.
Common Reagents and Conditions
CuAAC: Requires a copper catalyst and an alkyne-containing molecule.
SPAAC: Requires a strained alkyne such as DBCO or BCN.
Oxime formation: Requires an aldehyde and can be performed under mild conditions.
Major Products Formed
Triazole linkages: Formed from CuAAC and SPAAC reactions.
Oxime and hydroxylamine linkages: Formed from reactions with aldehydes.
Scientific Research Applications
Aminooxy-PEG1-azide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Aminooxy-PEG1-azide involves its functional groups:
Azide group: Participates in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules.
Aminooxy group: Reacts with aldehydes to form oxime bonds, which can be further reduced to hydroxylamine linkages.
These reactions enable the compound to act as a versatile linker in various biochemical and industrial applications.
Comparison with Similar Compounds
Aminooxy-PEG1-azide is unique due to its combination of aminooxy and azide functional groups, which provide versatility in chemical reactions. Similar compounds include:
Azido-PEG5-succinimidyl carbonate: Contains an azide group and is used in similar click chemistry applications.
Boc-aminooxy-PEG5-propargyl: Contains an aminooxy group and is used in bioconjugation.
Azido-PEG8-THP: Another PEG derivative with an azide group, used in click chemistry.
These compounds share functional similarities but differ in their specific applications and the length of the PEG spacer.
Properties
IUPAC Name |
O-[2-(2-azidoethoxy)ethyl]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N4O2/c5-8-7-1-2-9-3-4-10-6/h1-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVSYZYCAWDJKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCON)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2100306-70-3 | |
Record name | ||
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2100306-70-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details
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